molecular formula C11H16BrNO2 B12058073 N-Methyl-(R)-salsolinol hydrobromide

N-Methyl-(R)-salsolinol hydrobromide

Cat. No.: B12058073
M. Wt: 274.15 g/mol
InChI Key: HREUKUWKRRDPRX-OGFXRTJISA-N
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Description

N-Methyl-®-salsolinol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a derivative of salsolinol, which is a naturally occurring compound found in the brain and certain plants. N-Methyl-®-salsolinol hydrobromide has been studied for its potential biological activities and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-®-salsolinol hydrobromide typically involves the methylation of ®-salsolinol. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods: Industrial production of N-Methyl-®-salsolinol hydrobromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-®-salsolinol hydrobromide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-Methyl-®-salsolinol hydrobromide has been studied extensively in various fields:

    Chemistry: It is used as a precursor in the synthesis of more complex tetrahydroisoquinoline derivatives.

    Biology: It is studied for its role in neurotransmitter pathways and its potential neurotoxic effects.

    Medicine: Research has explored its potential involvement in neurodegenerative diseases such as Parkinson’s disease.

    Industry: It may be used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-Methyl-®-salsolinol hydrobromide involves its interaction with neurotransmitter systems in the brain. It is believed to affect the dopaminergic system, potentially leading to neurotoxic effects. The compound may inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This can result in oxidative stress and neuronal damage.

Comparison with Similar Compounds

    Salsolinol: The parent compound, naturally occurring in the brain and certain plants.

    N-Methyl-2-pyrrolidone: A similar compound used in various industrial applications.

    N-Methyl-D-aspartate: Another compound with neuroactive properties.

Uniqueness: N-Methyl-®-salsolinol hydrobromide is unique due to its specific structure and its potential role in neurodegenerative diseases. Unlike its parent compound salsolinol, the methylation adds a distinct biological activity, making it a compound of interest in neurochemical research.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C11H15NO2.BrH/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2;/h5-7,13-14H,3-4H2,1-2H3;1H/t7-;/m1./s1

InChI Key

HREUKUWKRRDPRX-OGFXRTJISA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O.Br

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)O)O.Br

Origin of Product

United States

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